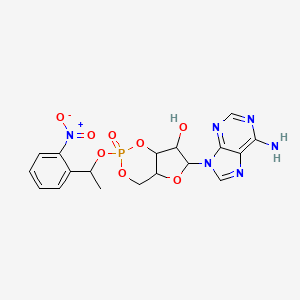
Ethyl 4-methyl-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the benzene ring is substituted with a methyl group at the fourth position and a nitro group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 4-methylbenzoate. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the aromatic ring. The reaction is carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the esterification of 4-methyl-2-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction proceeds through the formation of an intermediate ester, which is then purified to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-methyl-2-nitrobenzoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron filings with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-Methyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Methyl-2-nitrobenzoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of drugs, where its derivatives may exhibit biological activity.
Material Science: It is explored for use in the synthesis of polymers and other materials with specific properties.
Chemical Biology: Researchers use it to study the effects of nitroaromatic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In biological systems, nitroaromatic compounds can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Ethyl 4-methyl-2-nitrobenzoate can be compared with other nitrobenzoate esters, such as ethyl 2-nitrobenzoate and ethyl 3-nitrobenzoate. These compounds share similar chemical properties but differ in the position of the nitro group on the benzene ring, which can influence their reactivity and applications.
List of Similar Compounds
- Ethyl 2-nitrobenzoate
- Ethyl 3-nitrobenzoate
- Mthis compound
- Propyl 4-methyl-2-nitrobenzoate
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 |
Clave InChI |
GWWHFCHRHBNUET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B12098798.png)

![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)




![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)


